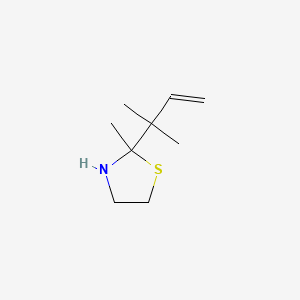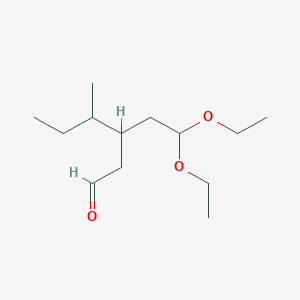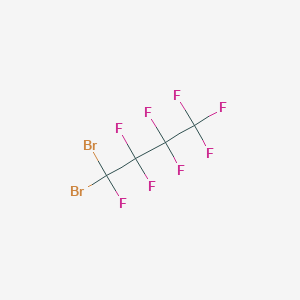
1,1-Dibromo-1,2,2,3,3,4,4,4-octafluorobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dibromo-1,2,2,3,3,4,4,4-octafluorobutane is a halogenated organic compound with the molecular formula C4Br2F8 It is characterized by the presence of bromine and fluorine atoms attached to a butane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1-Dibromo-1,2,2,3,3,4,4,4-octafluorobutane can be synthesized through the bromination of 1,2,2,3,3,4,4,4-octafluorobutane. The reaction typically involves the use of bromine (Br2) as the brominating agent. The process is carried out under controlled conditions to ensure the selective addition of bromine atoms to the desired positions on the butane backbone .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination reactions using specialized equipment to handle the reactive bromine and fluorine compounds. The reaction conditions are optimized to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dibromo-1,2,2,3,3,4,4,4-octafluorobutane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines.
Reduction Reactions: The compound can be reduced to form 1,2,2,3,3,4,4,4-octafluorobutane by removing the bromine atoms.
Oxidation Reactions: Under certain conditions, the compound can undergo oxidation to form different fluorinated and brominated products.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide (NaOH) and various amines. The reactions are typically carried out in polar solvents like water or alcohols.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions can yield 1,2,2,3,3,4,4,4-octafluorobutanol, while reduction can produce 1,2,2,3,3,4,4,4-octafluorobutane.
Wissenschaftliche Forschungsanwendungen
1,1-Dibromo-1,2,2,3,3,4,4,4-octafluorobutane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound can be used in studies involving halogenated organic molecules and their interactions with biological systems.
Medicine: Research into the potential use of fluorinated compounds in pharmaceuticals may involve this compound.
Wirkmechanismus
The mechanism of action of 1,1-dibromo-1,2,2,3,3,4,4,4-octafluorobutane involves its interaction with various molecular targets. The bromine and fluorine atoms can participate in halogen bonding, which influences the compound’s reactivity and interactions with other molecules. The pathways involved in its reactions depend on the specific chemical environment and the presence of other reagents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dibromoethane: Another halogenated compound with two bromine atoms, but without fluorine atoms.
1,1,1,2,2,3,3,4-Octafluorobutane: A similar compound with fluorine atoms but without bromine atoms.
1,4-Dibromobutane: Contains two bromine atoms but lacks fluorine atoms.
Uniqueness
1,1-Dibromo-1,2,2,3,3,4,4,4-octafluorobutane is unique due to the combination of both bromine and fluorine atoms on the butane backbone. This combination imparts distinct chemical properties, such as high reactivity and stability, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
73533-18-3 |
|---|---|
Molekularformel |
C4Br2F8 |
Molekulargewicht |
359.84 g/mol |
IUPAC-Name |
1,1-dibromo-1,2,2,3,3,4,4,4-octafluorobutane |
InChI |
InChI=1S/C4Br2F8/c5-3(6,11)1(7,8)2(9,10)4(12,13)14 |
InChI-Schlüssel |
QMPKNJVDYXUQSH-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(F)(Br)Br)(F)F)(C(F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


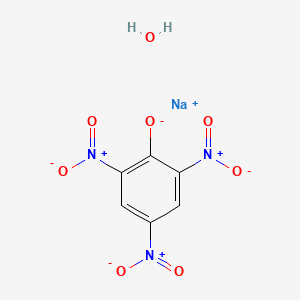
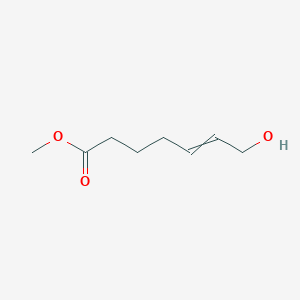
![4-[2-(4-Chlorophenyl)hydrazinyl]-3-hydroxycyclohexa-3,5-diene-1,2-dione](/img/structure/B14450426.png)
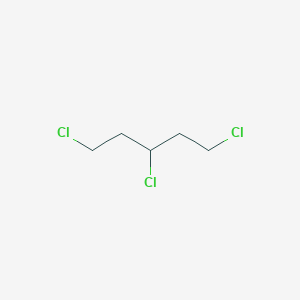

![3-(4-{(E)-[([1,1'-Biphenyl]-4-yl)methylidene]amino}phenyl)prop-2-enoic acid](/img/structure/B14450436.png)
![3-[(E)-(4-Methoxyphenyl)diazenyl]pentane-2,4-dione](/img/structure/B14450439.png)
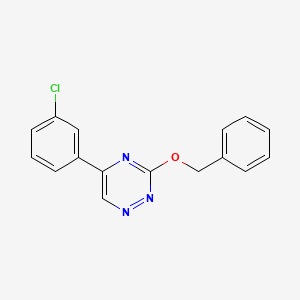
![1-[(2-Carboxyethyl)(methyl)carbamoyl]-L-proline](/img/structure/B14450469.png)
